molecular formula C10H9ClN2O3 B3264360 Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate CAS No. 39057-39-1

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B3264360
CAS No.: 39057-39-1
M. Wt: 240.64 g/mol
InChI Key: KOMOUKUZGNFOSJ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate is a chemical compound belonging to the class of isoxazolopyridines This compound features a fused isoxazole and pyridine ring system, which is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methyl-4-chloropyridine with chloroformates in the presence of a base, followed by cyclization to form the isoxazolopyridine ring system.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted isoxazolopyridines.

Scientific Research Applications

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to understand the interaction of isoxazolopyridines with biological targets.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific structural features and reactivity. Similar compounds include:

  • Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: This compound has a similar pyridine ring system but differs in the heterocyclic ring structure.

  • Ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylate: This compound features a hydroxyl group instead of a chlorine atom.

These compounds share similarities in their core structures but exhibit different chemical and biological properties due to variations in their substituents and functional groups.

Properties

IUPAC Name

ethyl 4-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-3-15-10(14)6-4-12-9-7(8(6)11)5(2)13-16-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMOUKUZGNFOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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